molecular formula C7H7BFNO3 B1461910 (3-Carbamoyl-4-fluorophenyl)boronic acid CAS No. 874219-34-8

(3-Carbamoyl-4-fluorophenyl)boronic acid

Cat. No. B1461910
CAS RN: 874219-34-8
M. Wt: 182.95 g/mol
InChI Key: RNNYXSWJFLHIRC-UHFFFAOYSA-N
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Description

“(3-Carbamoyl-4-fluorophenyl)boronic acid” is a boronic acid derivative with a molecular formula of C7H7BFNO3 . It is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Synthesis Analysis

The synthesis of “(3-Carbamoyl-4-fluorophenyl)boronic acid” involves several steps. The process includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The synthesis also involves the use of boron reagents, which have been developed with properties tailored for application under specific conditions .


Molecular Structure Analysis

The molecular structure of “(3-Carbamoyl-4-fluorophenyl)boronic acid” consists of a carbamoyl group (NH2CO-) and a fluorophenyl group (C6H4F) attached to a boronic acid group (B(OH)2) .


Chemical Reactions Analysis

“(3-Carbamoyl-4-fluorophenyl)boronic acid” can participate in various chemical reactions. It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used in the synthesis of biologically active terphenyls .


Physical And Chemical Properties Analysis

“(3-Carbamoyl-4-fluorophenyl)boronic acid” has a molecular weight of 182.945 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 345.5±52.0 °C at 760 mmHg, and a flash point of 162.8±30.7 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

(3-Carbamoyl-4-fluorophenyl)boronic acid, like other boronic acids, is likely to interact with its targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that (3-Carbamoyl-4-fluorophenyl)boronic acid may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the ph of the environment .

Result of Action

Given its potential role in suzuki-miyaura coupling reactions , it may contribute to the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of (3-Carbamoyl-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the reactivity of boronic acids . Additionally, factors such as temperature, solvent, and the presence of other chemical species can also influence the action of (3-Carbamoyl-4-fluorophenyl)boronic acid .

properties

IUPAC Name

(3-carbamoyl-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNYXSWJFLHIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660212
Record name (3-Carbamoyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Carbamoyl-4-fluorophenyl)boronic acid

CAS RN

874219-34-8
Record name (3-Carbamoyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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